8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Medicinal Chemistry Purine SAR Structural Isomerism

8-((2-Hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 946209-75-2) is a synthetic purine-2,6-dione derivative belonging to the 3-methylxanthine structural class. It carries a single N3-methyl group and an 8-[(2-hydroxypropyl)amino] substituent on the purine core, distinguishing it from the more heavily methylated theophylline (1,3-dimethylxanthine) scaffold.

Molecular Formula C9H13N5O3
Molecular Weight 239.235
CAS No. 946209-75-2
Cat. No. B2873871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS946209-75-2
Molecular FormulaC9H13N5O3
Molecular Weight239.235
Structural Identifiers
SMILESCC(CNC1=NC2=C(N1)C(=O)NC(=O)N2C)O
InChIInChI=1S/C9H13N5O3/c1-4(15)3-10-8-11-5-6(12-8)14(2)9(17)13-7(5)16/h4,15H,3H2,1-2H3,(H2,10,11,12)(H,13,16,17)
InChIKeyHMDLTLRTODAFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((2-Hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 946209-75-2): A 3-Methylxanthine Scaffold for Specialized Purine SAR and Procurement Differentiation


8-((2-Hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 946209-75-2) is a synthetic purine-2,6-dione derivative belonging to the 3-methylxanthine structural class. It carries a single N3-methyl group and an 8-[(2-hydroxypropyl)amino] substituent on the purine core, distinguishing it from the more heavily methylated theophylline (1,3-dimethylxanthine) scaffold. The compound has a molecular formula of C9H13N5O3, a molecular weight of 239.23 g/mol, and a computed XLogP3 of -0.7, indicating moderate hydrophilicity [1]. It is offered as a research-grade chemical (typical purity ≥95%) and serves as a versatile intermediate or screening candidate in medicinal chemistry programs exploring purine-based enzyme inhibitors, receptor ligands, or diuretic agents within the broader 8-amino-3-methylxanthine chemotype [2].

Why 8-((2-Hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Theophylline or Other Methylxanthine Analogs


Generic substitution among methylxanthines is unreliable because both the methylation pattern on the xanthine core and the nature of the 8-amino substituent profoundly influence pharmacological activity, toxicity, and physicochemical properties. In the 8-amino-3-methylxanthine series, systematic SAR studies have demonstrated that even minor alterations to the 7-position substituent or the 8-amino group can shift diuretic efficacy from 25.1% to over 200% increase in urine excretion relative to controls [1]. Furthermore, the specific 2-hydroxypropylamino chain at C8 introduces a chiral secondary alcohol capable of stereospecific hydrogen-bonding interactions that are absent in N-alkyl or unsubstituted 8-amino analogs. The absence of a substituent at N7 in this compound—compared with 7-substituted congeners that dominate the published diuretic literature—creates a distinct hydrogen-bond donor profile and tautomeric equilibrium that cannot be replicated by procuring a more common 7-alkyl-3-methylxanthine [1].

Product-Specific Quantitative Differentiation Evidence for 8-((2-Hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione


2-Hydroxypropyl vs. 3-Hydroxypropyl Isomerism: Divergent Hydrogen-Bond Topology and LogP

The target compound's 8-[(2-hydroxypropyl)amino] substituent bears the hydroxyl group at the secondary carbon (C2 of the propyl chain), whereas the commercially available isomer CAS 476481-79-5 carries the hydroxyl at the terminal C3 position. This positional shift alters the spatial orientation of the hydrogen-bond donor relative to the purine N7–H/N9–H donors. Computed XLogP3 for the 2-hydroxypropyl isomer is -0.7 [1], while ACD/LogP for the 3-hydroxypropyl isomer is -1.11 , indicating that the 2-hydroxypropyl variant is approximately 0.4 log units more lipophilic—a difference that can meaningfully affect membrane permeability and off-target binding in cell-based assays.

Medicinal Chemistry Purine SAR Structural Isomerism

N7-Unsubstituted Purine Core: Distinct Tautomeric and Hydrogen-Bond Donor Profile vs. 7-Alkyl-3-Methylxanthines

The target compound lacks an alkyl substituent at N7, leaving the N7–H proton available for tautomerism and hydrogen-bond donation. In contrast, the majority of biologically characterized 8-amino-3-methylxanthines bear 7-alkyl or 7-hydroxyalkyl substituents (e.g., 7-(2-hydroxy-3-p-methoxyphenoxypropyl) derivatives) that block N7–H donation [1]. PubChem data confirm the target compound has 4 hydrogen-bond donors and a topological polar surface area (TPSA) of 110 Ų [2], whereas 7-substituted analogs gain additional donors/acceptors from the 7-substituent, altering both TPSA and the pharmacophoric presentation of the purine ring to biological targets such as adenosine receptors or phosphodiesterases [1].

Tautomerism Hydrogen Bonding Purine Biochemistry

Class-Level Diuretic SAR: 8-Amino-3-Methylxanthines Achieve Up to 201.3% Urine Excretion Increase vs. Hydrochlorothiazide Baseline

Within the 8-amino-3-methylxanthine chemotype, specific derivatives have demonstrated diuretic activity exceeding that of hydrochlorothiazide. The lead compound 3-methyl-7-(2-hydroxy-3-p-methoxyphenoxy)propyl-8-(2-furyl)methylaminoxanthine increased urine excretion by 201.3% in rats, representing 111.3% of the diuretic effect of hydrochlorothiazide [1]. While the target compound has not yet been tested in this specific assay, its 8-[(2-hydroxypropyl)amino] substituent places it within the same pharmacophore space, and its N7-unsubstituted status offers a scaffold for systematic exploration of 7-position modifications to optimize this activity. The class-wide diuretic effect ranges from 25.1% to 201.4% increased urine excretion, confirming that the 8-amino substitution pattern is a key driver of this pharmacological activity [1].

Diuretic Pharmacology Renal Physiology Xanthine SAR

Absence of 1-Methyl Group: Reduced PDE Isoform Cross-Reactivity vs. Theophylline and Caffeine

The target compound contains only a single methyl group at N3, in contrast to theophylline (1,3-dimethyl) and caffeine (1,3,7-trimethyl). The N1-methyl group of theophylline is a critical determinant of adenosine A1/A2A receptor antagonism and non-selective PDE inhibition, both of which contribute to theophylline's narrow therapeutic window and adverse effect profile (tachycardia, insomnia, seizures). Removing the N1-methyl group, as in 3-methylxanthine derivatives, reduces affinity for adenosine receptors [1]. The target compound's N1–H (rather than N1–CH3) converts this position from a hydrophobic contact point to a hydrogen-bond donor, fundamentally altering the molecular recognition pattern at purine-binding sites. This structural difference is supported by the broader literature on methylxanthine SAR, where progressive demethylation systematically reduces adenosine antagonism [1].

Phosphodiesterase Inhibition Adenosine Receptor Selectivity

Chiral Secondary Alcohol: Potential for Stereospecific Target Interactions vs. Achiral 8-Amino Analogs

The 8-[(2-hydroxypropyl)amino] substituent contains a chiral center at the C2 position of the propyl chain (the secondary alcohol carbon), giving rise to (R)- and (S)-enantiomers. This stereogenic element is absent in achiral 8-amino substituents such as 8-amino, 8-methylamino, or 8-(3-hydroxypropyl)amino (in which the hydroxyl is on a primary carbon). PubChem confirms the compound has one undefined atom stereocenter [1]. In related purine systems, the stereochemistry of hydroxyalkylamino substituents has been shown to influence binding to enzyme active sites (e.g., CDK kinases, where R- vs. S-configuration of the hydroxypropyl group alters hydrogen-bond geometry with catalytic lysine residues) [2]. The racemic mixture offered commercially provides an opportunity for enantioselective chromatography resolution and subsequent stereospecific SAR exploration.

Chirality Stereochemistry Enantioselective Binding

Optimal Procurement and Research Application Scenarios for 8-((2-Hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione


Medicinal Chemistry: N7-Derivatization Scaffold for Next-Generation Diuretic Candidate Synthesis

The N7-unsubstituted purine core of this compound provides a clean scaffold for systematic introduction of diverse 7-alkyl, 7-hydroxyalkyl, or 7-aryloxypropyl groups via alkylation or epoxide ring-opening reactions. As established in Section 3, 7-substituted 8-amino-3-methylxanthines achieve diuretic responses up to 201.3% urine excretion increase (111.3% of hydrochlorothiazide) [1]. By using the target compound as the starting material, medicinal chemists can independently explore 7-position SAR without the confounding influence of pre-existing 7-substituents, while retaining the 8-[(2-hydroxypropyl)amino] group that contributes hydrogen-bonding capacity and chiral recognition potential.

Enantioselective Probe Development: Chiral Resolution for Stereospecific Target Engagement Studies

The compound's single stereocenter at the 2-hydroxypropyl C2 position (see Section 3) permits enantiomeric resolution by chiral HPLC. The resulting (R)- and (S)-enantiomers can be evaluated in parallel for differential binding to purine-recognizing targets such as adenosine deaminase, xanthine oxidase, or cyclin-dependent kinases. This enantioselective SAR approach is not accessible with achiral 8-amino-3-methylxanthine analogs (e.g., CAS 154640-05-8) or the 3-hydroxypropyl isomer (CAS 476481-79-5), both of which lack stereogenic centers in the side chain [2].

Pharmacokinetic Property Modulation: Leveraging Reduced TPSA and Optimized LogP for CNS or Intracellular Target Access

With a computed TPSA of 110 Ų and XLogP3 of -0.7, the target compound occupies a physicochemical space that is favorable for both aqueous solubility and moderate membrane permeability [2]. Compared with 7-substituted 8-amino-3-methylxanthines (estimated TPSA >130 Ų), the lower polar surface area of this N7-unsubstituted scaffold may confer superior passive blood-brain barrier penetration or intracellular access. Procurement of this compound for pharmacokinetic profiling or cell-based target engagement assays is warranted when 7-substituted analogs prove too polar for adequate cellular uptake.

Selective Purine Probe: Minimizing Adenosine Receptor Cross-Reactivity in PDE or Kinase Screening Cascades

The 3-methyl-only substitution pattern (no N1-methyl or N7-methyl groups) is predicted to substantially reduce adenosine A1/A2A receptor affinity compared with theophylline or caffeine [1]. Researchers screening purine-based compound libraries against phosphodiesterase isoforms, kinases, or other purine-binding enzymes can procure this compound to minimize adenosine receptor-mediated off-target effects that complicate hit triage. This selectivity advantage is particularly relevant in cardiovascular or CNS drug discovery programs where adenosine receptor engagement is an explicit exclusion criterion.

Quote Request

Request a Quote for 8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.